2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
2-(1H-Indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound featuring a hybrid structure of indole and a 1,4-thiazepane ring. The indole moiety, a bicyclic aromatic system, is linked via a ketone group to a seven-membered thiazepane ring substituted with an o-tolyl group (a methyl-substituted phenyl ring at the ortho position).
Properties
IUPAC Name |
2-(1H-indol-3-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2OS/c1-16-6-2-3-7-18(16)21-10-11-24(12-13-26-21)22(25)14-17-15-23-20-9-5-4-8-19(17)20/h2-9,15,21,23H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGUXIJAXGPEFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes:
Formation of the Indole Moiety: Starting with a suitable precursor such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.
Construction of the Thiazepane Ring: The thiazepane ring can be formed via a cyclization reaction involving a suitable thiol and an amine precursor.
Coupling of the Indole and Thiazepane Units: The final step involves coupling the indole and thiazepane units through a condensation reaction, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Electrophilic Substitution at the Indole Core
The indole ring undergoes electrophilic aromatic substitution (EAS) preferentially at the 3-position due to electron-rich π-systems. Key reactions include:
-
Halogenation : Reacts with halogens (Cl₂, Br₂) in acetic acid to form 3-haloindole derivatives.
Example : -
Nitration : Forms 3-nitroindole derivatives under HNO₃/H₂SO₄ conditions.
Ketone Reactivity
The ethanone group participates in nucleophilic additions and reductions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol.
Example :Reaction Conditions Product Reduction H₂ (1 atm), 10% Pd/C, EtOH, 50°C 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanol -
Grignard Addition : Reacts with organomagnesium reagents (e.g., MeMgBr) to form tertiary alcohols.
Thiazepane Ring Modifications
The 1,4-thiazepane ring exhibits sulfur-specific reactivity:
-
Oxidation : Treatment with mCPBA oxidizes sulfur to sulfoxide or sulfone derivatives.
Example :Reaction Conditions Product Sulfoxidation mCPBA (1.5 equiv), CH₂Cl₂, 0°C → RT 1-(7-(o-tolyl)-1-oxido-1,4-thiazepan-4-yl)ethanone -
Ring-Opening : Reacts with strong nucleophiles (e.g., amines) under acidic conditions to yield open-chain thioethers .
Cross-Coupling Reactions
The o-tolyl substituent enables transition-metal-catalyzed couplings:
-
Suzuki-Miyaura : Pd(PPh₃)₄-mediated coupling with arylboronic acids introduces diverse aryl groups at the thiazepane’s 7-position.
Example :
Condensation Reactions
The ketone engages in Knoevenagel or Claisen-Schmidt condensations:
-
Claisen-Schmidt : Reacts with aromatic aldehydes (e.g., benzaldehyde) under basic conditions to form α,β-unsaturated ketones.
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
-
Antagonist Synthesis : Functionalized derivatives act as dual NK1/NK3 receptor antagonists (patent data) .
Key Stability Considerations
Scientific Research Applications
2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thiazepane ring may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s closest analogs include derivatives with variations in the thiazepane substituents or the aromatic systems attached to the ketone. Key examples from the literature are compared below:
Table 1: Structural Comparison of Thiazepane-Based Compounds
Key Observations :
- Substituent Diversity : The target compound’s o-tolyl group introduces steric bulk compared to the 2-fluorophenyl group in or the phenyl group in . This may influence binding to hydrophobic pockets in biological targets.
- Electronic Effects : The indole ring in the target compound provides hydrogen-bonding capability via its NH group, contrasting with the thiophene in (electron-rich sulfur heterocycle) or the phenylsulfonyl group in (electron-withdrawing sulfone).
Pharmacokinetic and Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely similar to (359.5 g/mol), placing it near the upper limit of Lipinski’s Rule of Five (ideal for oral bioavailability).
- Metabolic Stability : The o-tolyl group’s methyl substituent could slow oxidative metabolism compared to unsubstituted phenyl groups in .
Biological Activity
2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound that exhibits significant biological activity, particularly in the realms of anti-inflammatory and antimicrobial properties. This article reviews the synthesis, biological evaluations, and various research findings related to this compound.
Chemical Structure and Synthesis
The compound is characterized by its indole and thiazepane moieties. The synthesis of related indole derivatives has been explored extensively, with methodologies focusing on multistep reactions that yield high functionalization efficiency. For instance, a recent study highlighted the continuous flow synthesis of indolylthiazole derivatives, which are structurally similar to our compound of interest .
Antimicrobial Activity
Research indicates that compounds with indole structures possess notable antibacterial properties. For example, derivatives of 2-(1H-indol-3-yl) have shown effective activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL . The presence of the thiazepane ring may enhance these effects, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study focusing on COX-2 inhibition, similar indole derivatives were synthesized and tested for their analgesic and anti-inflammatory efficacy. One derivative demonstrated superior activity compared to standard drugs like celecoxib . This suggests that this compound could exhibit comparable or enhanced therapeutic effects.
Study 1: Synthesis and Evaluation of Indole Derivatives
A recent study synthesized several indole derivatives and assessed their COX-2 inhibitory activity. Among these, one compound exhibited significant anti-inflammatory effects in vivo, indicating potential clinical applications for pain management .
Study 2: Antibacterial Properties
Another investigation focused on the antibacterial activity of indole-based compounds against various bacterial strains. The results showed that certain derivatives had potent activity against drug-resistant strains, suggesting their potential as novel antibacterial agents .
Research Findings
Q & A
Basic: What are the recommended synthetic routes for 2-(1H-indol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone?
Answer:
A multi-step synthesis approach is typically employed. For example:
- Step 1: Prepare the 1,4-thiazepane core via cyclization of a thioether intermediate with o-tolyl-substituted alkyl halides.
- Step 2: Introduce the indole moiety through Friedel-Crafts acylation or nucleophilic substitution, as seen in similar indole-ethanone derivatives .
- Step 3: Optimize yields using Microwave-Assisted Organic Synthesis (MAOS) to accelerate reaction kinetics, as demonstrated for structurally related NMDA receptor ligands .
Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography.
Advanced: How can researchers resolve discrepancies in NMR data during structural validation?
Answer:
Discrepancies often arise from tautomerism, conformational flexibility, or impurities. Mitigation strategies include:
- High-field NMR (500+ MHz): Resolve overlapping signals and assign protons using 2D techniques (e.g., COSY, HSQC) .
- Computational validation: Compare experimental shifts with density functional theory (DFT)-predicted spectra .
- Crystallographic validation: Use single-crystal X-ray diffraction (employing SHELXL ) to confirm bond geometries and eliminate ambiguity.
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- Mass spectrometry (EI or ESI): Confirm molecular weight and fragmentation patterns (e.g., NIST reference data ).
- FT-IR: Identify carbonyl (C=O, ~1700 cm⁻¹) and indole N-H stretches (~3400 cm⁻¹) .
- NMR (¹H/¹³C): Assign aromatic protons (δ 6.8–8.2 ppm) and thiazepane carbons (δ 30–60 ppm) .
- Elemental analysis: Validate purity (>95%) by matching calculated vs. observed C/H/N/S ratios.
Advanced: How to design competitive binding assays for NMDA receptor affinity studies?
Answer:
- Radioligand displacement: Use [³H]ifenprodil (a GluN2B antagonist) in cortical membrane preparations. Incubate the compound at varying concentrations (1 nM–10 µM) and measure IC₅₀ values .
- Controls: Include positive controls (e.g., Ro 25-6981) and assess off-target effects via sigma receptor binding assays .
- Data analysis: Fit displacement curves using nonlinear regression (e.g., GraphPad Prism) and report Ki values with 95% confidence intervals.
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation ).
- Ventilation: Use fume hoods to avoid inhalation of aerosols (H335: Respiratory irritation ).
- First aid: For accidental exposure, rinse eyes/skin with water for 15+ minutes and seek medical evaluation .
Advanced: How to perform molecular docking for target interaction predictions?
Answer:
- Software: Use AutoDock Vina or Schrödinger Glide for flexible ligand docking into GluN2B NMDA receptor homology models (PDB: 3QEL) .
- Parameterization: Assign partial charges via AM1-BCC and validate docking poses with MD simulations (NAMD/GROMACS).
- Experimental validation: Correlate docking scores (ΔG) with IC₅₀ values from binding assays .
Basic: How to optimize reaction yields for the thiazepane-indole coupling step?
Answer:
- Catalyst screening: Test Lewis acids (e.g., AlCl₃, BF₃·Et₂O) for Friedel-Crafts acylation efficiency .
- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) versus dichloromethane .
- Temperature control: Maintain 0–5°C during exothermic steps to minimize side reactions.
Advanced: What strategies improve aqueous solubility for in vitro assays?
Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design: Introduce phosphate or PEG groups at the ethanone or indole positions .
- Nanoformulations: Encapsulate in liposomes or polymeric nanoparticles for sustained release.
Basic: How to confirm compound purity post-synthesis?
Answer:
- HPLC: Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Purity ≥95% is acceptable for biological testing .
- Melting point: Compare experimental values with literature data for analogous compounds (e.g., indole derivatives ).
Advanced: How to analyze crystallographic data for structural determination?
Answer:
- Data collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement: Process with SHELXL ; refine anisotropic displacement parameters and validate with R-factor convergence (<5%).
- Validation tools: Check for steric clashes (MolProbity) and electron density fit (Coot).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
